molecular formula C12H15N5O4S B2402000 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 2034353-38-1

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Cat. No. B2402000
CAS RN: 2034353-38-1
M. Wt: 325.34
InChI Key: ZSLAXDBIHLGCDM-UHFFFAOYSA-N
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Description

“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives . These derivatives have been studied for their potential as inhibitors of c-Met, a receptor tyrosine kinase that is often deregulated in various cancers .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves an intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate . This process is efficient and has been used to create a series of these derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine core. This core is often substituted with various groups to modulate the properties of the compound . The exact structure of “N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide” is not available in the retrieved sources.

Scientific Research Applications

Future Directions

The future directions for the research and development of these compounds involve further exploration of their potential as c-Met inhibitors. This includes the design of more potent inhibitors, the study of their pharmacokinetics, and the evaluation of their efficacy in preclinical and clinical trials .

properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,1-dioxothiolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4S/c1-21-11-3-2-9-14-15-10(17(9)16-11)6-13-12(18)8-4-5-22(19,20)7-8/h2-3,8H,4-7H2,1H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLAXDBIHLGCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3CCS(=O)(=O)C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

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